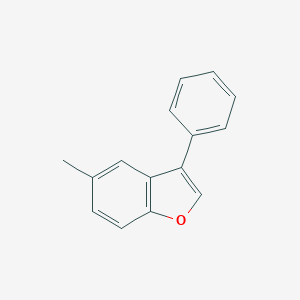

5-Methyl-3-phenylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKONLKKCGGMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397098 | |

| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14385-52-5 | |

| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 3 Phenylbenzofuran and Its Derivatives

Direct Synthesis Approaches for 5-Methyl-3-phenylbenzofuran

Direct synthetic methods offer an efficient means to construct the this compound core in a single step from acyclic precursors. These approaches are often characterized by their atom economy and procedural simplicity.

Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones

A notable method for the synthesis of 3-arylbenzofurans, including this compound, involves a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone. organic-chemistry.orgthieme-connect.com This reaction provides a direct route to the benzofuran (B130515) ring system. nih.govthieme.de In a specific example, the synthesis of this compound (2b) was achieved with a 55% yield. thieme-connect.com The reaction is typically carried out in the presence of a nickel catalyst, such as Ni(OTf)₂, and a ligand like 1,10-phenanthroline, with zinc powder serving as a reducing agent. nih.govthieme-connect.com The process is generally conducted in a solvent like acetonitrile at elevated temperatures. nih.govthieme-connect.com

This methodology has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups, affording the corresponding benzofuran derivatives in moderate to good yields. organic-chemistry.orgthieme-connect.com

Table 1: Selected Examples of Nickel-Catalyzed Synthesis of 3-Phenylbenzofuran Derivatives thieme-connect.com

| Entry | Product | R Group | Yield (%) |

| 1 | 3-Phenylbenzofuran | H | 72 |

| 2 | This compound | 5-Me | 55 |

| 3 | 5-Methoxy-3-phenylbenzofuran | 5-OMe | 63 |

| 4 | 5-(tert-Butyl)-3-phenylbenzofuran | 5-tBu | 46 |

| 5 | 5-Fluoro-3-phenylbenzofuran | 5-F | 75 |

Reaction conditions: Substrate (0.2 mmol), Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (10 mol%), Zn powder (3.0 equiv), MeCN (2.0 mL), 110 °C, 12 h.

Cyclodehydration of α-Phenoxy Ketones Mediated by Eaton's Reagent

Another direct approach to synthesizing substituted benzofurans is the cyclodehydration of α-phenoxy ketones, which can be effectively promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.neteurjchem.comresearchgate.net This method provides a facile route to 3-substituted or 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net The synthesis of this compound has been reported using this method, yielding a pale yellow oil. researchgate.net

The reaction is considered highly efficient due to the high reactivity and fluidity of Eaton's reagent, and it proceeds under mild conditions to give moderate to excellent yields. researchgate.netresearchgate.net

Synthesis of this compound-2(3H)-one Precursors

An alternative strategy for accessing this compound involves the synthesis and subsequent transformation of benzofuran-2(3H)-one precursors.

Friedel-Crafts Alkylation of Phenols with Benzylic Alcohols

The synthesis of 3-arylbenzofuran-2(3H)-ones can be achieved through a Friedel-Crafts alkylation of phenols with benzylic alcohols. researchgate.net This reaction serves as a key step in producing the necessary precursors for further derivatization. For instance, 3-arylbenzofuran-2(3H)-ones have been prepared via an SbCl₃-catalyzed Friedel-Crafts alkylation of phenols with benzylic alcohols. researchgate.net While the direct synthesis of this compound-2(3H)-one via this specific method is not detailed in the provided search results, this general approach is a recognized pathway for constructing the core structure. researchgate.netacgpubs.org

Derivatization and Transformation Strategies Involving this compound Analogues

Once the benzofuranone core is established, various transformations can be employed to generate the desired benzofuran derivatives.

Decarbonylation-Oxidation Reactions of this compound-2(3H)-one

A significant transformation of 3-arylbenzofuran-2(3H)-ones is the decarbonylation-oxidation reaction, which can lead to the formation of 2-hydroxybenzophenones. beilstein-archives.orgnih.govresearchgate.net While this reaction does not directly yield this compound, it represents a key derivatization pathway for its precursor, this compound-2(3H)-one. This process can be catalyzed by transition metals like nickel or can proceed under transition-metal-free conditions. beilstein-archives.orgbeilstein-journals.org

In the transition-metal-free approach, the reaction is often carried out in a solvent such as THF under atmospheric conditions, where in-situ generated hydroperoxides are believed to play a crucial role in the conversion. nih.govresearchgate.net The reaction has been shown to be applicable to a diverse range of substrates with good to excellent yields. beilstein-archives.org

Photosensitized Electron Transfer Reactions of Dihydrobenzofuran Analogues

A significant pathway to forming 3-phenylbenzofurans involves the aromatization of their 2,3-dihydrobenzofuran precursors. One effective method to achieve this transformation is through photosensitized electron transfer reactions. This process has been studied specifically for analogues like 5-methyl-3-phenyl-2,3-dihydrobenzofuran.

In a key study, the photosensitized (electron transfer) reaction of 5-methyl-3-phenyl-2,3-dihydrobenzofuran was investigated using 1,4-dicyanobenzene as an electron-accepting photosensitizer. The reaction is typically carried out in a solvent mixture such as acetonitrile-methanol (3:1).

The proposed mechanism for the formation of this compound proceeds as follows:

Photoexcitation : The photosensitizer, 1,4-dicyanobenzene (DCB), absorbs light and is promoted to an excited state.

Electron Transfer : The excited photosensitizer accepts an electron from the 5-methyl-3-phenyl-2,3-dihydrobenzofuran, generating a radical cation of the dihydrobenzofuran and the radical anion of the photosensitizer.

Deprotonation/Aromatization : The resulting radical cation of the dihydrobenzofuran analogue can then lose a proton. The driving force for this step is the formation of the stable, aromatic benzofuran ring system. Subsequent loss of a hydrogen atom from the 2-position leads to the formation of this compound.

This reaction demonstrates an effective method for the dehydrogenation of the dihydrobenzofuran ring to yield the corresponding aromatic benzofuran. It was observed that under these reaction conditions, 5-methyl-3-phenyl-2,3-dihydrobenzofuran is converted into this compound. Further irradiation under these conditions can lead to the photosensitized (electron transfer) anti-Markovnikov addition of methanol to the newly formed benzofuran.

The research findings for this methodology are summarized in the table below.

| Starting Material | Photosensitizer | Solvent | Product |

| 5-Methyl-3-phenyl-2,3-dihydrobenzofuran | 1,4-Dicyanobenzene (DCB) | Acetonitrile-Methanol (3:1) | This compound |

Advanced Spectroscopic Characterization and Elucidation of 5 Methyl 3 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed molecular picture can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Shielding Values and Chemical Shifts

The ¹H NMR spectrum of 5-Methyl-3-phenylbenzofuran is expected to exhibit distinct signals corresponding to the protons of the methyl group, the phenyl substituent, and the benzofuran (B130515) core. The chemical shift of a proton is influenced by its local electronic environment; electron-donating groups induce upfield shifts (to lower ppm values), while electron-withdrawing groups or proximity to aromatic rings cause downfield shifts (to higher ppm values).

The protons of the phenyl group typically appear in the aromatic region, generally between 7.0 and 8.0 ppm. chemistrysteps.com The specific chemical shifts and splitting patterns depend on the substitution pattern and the electronic interplay between the phenyl ring and the benzofuran system. The protons on the benzofuran moiety are also expected in this aromatic region, with their precise locations influenced by the positions of the methyl and phenyl substituents. chemicalbook.comchemicalbook.com The methyl group attached to the benzofuran ring is anticipated to produce a singlet signal in the upfield region, typically around 2.3–2.5 ppm, a characteristic range for aryl methyl protons. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 - 2.5 | Singlet (s) |

| Aromatic Protons (Benzofuran & Phenyl Rings) | ~7.0 - 8.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Shielding Values and Chemical Shifts

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. The chemical shift range for ¹³C is much broader than for ¹H NMR, typically spanning 0-220 ppm. oregonstate.edu

For this compound, the spectrum would show signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the benzofuran core. The sp³-hybridized methyl carbon is expected to resonate in the upfield region, generally between 20 and 30 ppm. oregonstate.edu The sp²-hybridized carbons of the aromatic rings (both phenyl and benzofuran) will appear significantly downfield, in the range of 110-160 ppm. spectrabase.comoregonstate.edu The quaternary carbons, those directly attached to other non-hydrogen atoms, often exhibit weaker signals. The specific shifts within the aromatic region are dictated by the substitution and the electronic nature of the fused ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 - 30 |

| Aromatic C-H & C-C (Benzofuran & Phenyl Rings) | ~110 - 140 |

| Aromatic C-O & C-subst. (Quaternary) | ~140 - 160 |

Application of the GIAO Method in NMR Spectra Evaluation

While experimental NMR provides direct data, computational methods are increasingly used to predict and verify spectral assignments. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. imist.manih.gov This method, often employed with Density Functional Theory (DFT), has become a reliable tool for structural analysis. imist.marsc.org

The GIAO/DFT approach calculates the magnetic shielding of each nucleus in a molecule, which can then be converted to a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). imist.maconicet.gov.ar This predictive power is invaluable for distinguishing between potential isomers or confirming complex structural assignments where experimental data may be ambiguous. rsc.org The accuracy of GIAO calculations depends on the chosen level of theory and basis set. conicet.gov.ar Although specific GIAO calculations for this compound are not detailed in the available literature, this method represents a powerful tool for theoretical validation of the experimentally observed NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups, which have characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis of Functional Groups and Molecular Vibrations

The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the methyl group are expected in the 2850-3000 cm⁻¹ range. nih.gov

C=C Aromatic Stretching: Multiple sharp bands are characteristic of the phenyl and benzofuran rings in the 1450-1600 cm⁻¹ region. mdpi.com

C-O-C Stretching: The aryl-alkyl ether linkage within the benzofuran ring typically produces a strong, characteristic band, often found between 1200 and 1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

These characteristic frequencies allow for the confident identification of the main functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Ether Stretch | 1200 - 1275 | Strong |

| Aromatic C-H Bend (Out-of-Plane) | 690 - 900 | Strong |

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C=C bonds in aromatic rings) often produce strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By analyzing the absorption of UV or visible light, significant information can be obtained regarding the electronic structure, conjugation, and photophysical properties of a compound like this compound.

Absorption Maxima, Oscillator Strength, and Excited State Energies Determination

The UV-Vis absorption spectrum of a molecule is characterized by its absorption maxima (λmax), which correspond to the wavelengths where the molecule absorbs light most strongly. These maxima are indicative of specific electronic transitions, typically π → π* transitions in conjugated systems like benzofurans. The intensity of these absorptions is quantified by the oscillator strength (ƒ), a dimensionless quantity that represents the probability of a given electronic transition.

The energy of the excited state (Ees) can be calculated from the absorption maxima using the following equation: Ees = hc/λmax where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption.

While specific experimental data for this compound is not extensively detailed in the literature, studies on closely related derivatives such as (5-methyl-benzofuran-3-yl)-acetic acid hydrazide (5MLBH) provide insight into the expected photophysical behavior. sci-hub.se The absorption spectra of these compounds are typically recorded in various solvents to understand solute-solvent interactions. sci-hub.se

Table 1: Illustrative Absorption Maxima (λabs) for a Related Benzofuran Derivative (5MLBH) in Various Solvents

| Solvent | Polarity (ET(30)) | λabs (nm) |

|---|---|---|

| Butanol | 49.7 | 290 |

| Propanol | 50.7 | 289 |

| Ethanol | 51.9 | 288 |

| Methanol | 55.4 | 287 |

| Acetonitrile | 45.6 | 286 |

| Acetone | 42.2 | 289 |

| Ethyl Acetate | 38.1 | 288 |

| Dichloromethane (DCM) | 40.7 | 290 |

| Tetrahydrofuran (THF) | 37.4 | 289 |

| Dimethylformamide (DMF) | 43.2 | 291 |

This table presents data for (5-methyl-benzofuran-3-yl)-acetic acid hydrazide to illustrate typical spectroscopic behavior for this class of compounds. sci-hub.se

Solvatochromic Shift Method for Excited State Dipole Moment Estimation

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission band changes with the polarity of the solvent. This effect can be harnessed to estimate the change in dipole moment upon electronic excitation. The excited state dipole moment (μe) is a critical parameter for understanding how the charge distribution of a molecule is altered when it absorbs light, which influences its photochemical reactivity and interactions. sci-hub.se

The Lippert-Mataga equation is commonly used to relate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in dipole moment and the solvent polarity:

Δν = νabs - νem = (2/hc) * [(μe - μg)2 / a3] * F(ε, n) + const.

where:

νabs and νem are the wavenumbers of absorption and emission maxima.

μe and μg are the excited and ground state dipole moments, respectively.

a is the Onsager cavity radius.

F(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

By plotting the Stokes shift against the solvent polarity function for a series of solvents, the change in dipole moment (Δμ = μe - μg) can be determined from the slope of the resulting line. Studies on related benzofuran derivatives have shown that the excited state dipole moment is generally higher than the ground state dipole moment, indicating that the molecule becomes more polar upon excitation. sci-hub.se

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (C15H12O), the exact molecular weight is 208.0888 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The low-resolution mass spectrum for this compound shows a molecular ion peak [M]+ at an m/z of 206, which corresponds to the nominal mass and serves as the base peak (100% relative intensity). thieme-connect.com The peak at m/z 207 corresponds to the [M+1]+ ion, resulting from the natural abundance of the 13C isotope. thieme-connect.com

The fragmentation pattern provides valuable structural information. Key observed fragments include ions at m/z 178, 177, and others. thieme-connect.com A plausible fragmentation pathway involves the loss of key functional groups:

[M - H]+ (m/z 207 -> 205, not prominently reported but possible): Loss of a hydrogen radical.

[M - CO]+• (m/z 208 -> 180, or nominal 206 -> 178): A common fragmentation for furan-containing compounds, involving the loss of a carbon monoxide molecule, leading to the ion at m/z 178. thieme-connect.com

[M - CHO]+ (m/z 208 -> 179, or nominal 206 -> 177): Loss of a formyl radical, resulting in the fragment at m/z 177. thieme-connect.com

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Proposed Ion | Relative Intensity (%) |

|---|---|---|

| 206 | [M]+• | 100 |

| 207 | [M+1]+• | 33 |

| 178 | [M - CO]+• | 22 |

| 177 | [M - CHO]+ | 19 |

Data sourced from low-resolution mass spectrometry (LRMS) analysis. thieme-connect.com

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Typically, single crystals suitable for XRD are grown by slow evaporation of a solution of the compound. nih.govnih.gov The analysis reveals key structural parameters:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Molecular Conformation: The dihedral angle between the plane of the benzofuran ring system and the phenyl substituent at the 3-position is a critical conformational parameter. In related structures, this angle is often significant, typically in the range of 70-80°, indicating a non-planar arrangement between the two aromatic systems. nih.govnih.govnih.gov

Intermolecular Interactions: The analysis can identify weak interactions, such as C-H···O or C-H···π bonds and π-π stacking, which stabilize the crystal packing. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for Related Substituted Benzofuran Compounds

| Parameter | 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran nih.gov | 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran nih.gov |

|---|---|---|

| Chemical Formula | C16H13FO3S | C15H11BrO3S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 9.9429 (6) | 12.8097 (7) |

| b (Å) | 19.7506 (11) | 11.1838 (6) |

| c (Å) | 7.3696 (4) | 9.9046 (5) |

| β (°) | 104.422 (2) | 106.084 (1) |

| Volume (Å3) | 1401.62 (14) | 1363.40 (13) |

| Dihedral Angle (°) | 76.04 (4) | 78.99 (8) |

This table showcases typical crystallographic data obtained for benzofuran derivatives to illustrate the type of information generated from X-ray diffraction studies.

Structure Activity Relationship Sar Studies Pertaining to 5 Methyl 3 Phenylbenzofuran Analogues

Impact of Substituent Position and Nature on Biological Efficacy

The type and position of substituent groups on the 5-methyl-3-phenylbenzofuran scaffold play a pivotal role in modulating its biological activity. Researchers have systematically introduced various functional groups at different positions of the benzofuran (B130515) ring and the phenyl ring to understand their effects on cytotoxicity and antimicrobial efficacy.

Effects of Halogenation (Bromine, Chlorine, Fluorine) on Cytotoxicity and Antimicrobial Activity

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, to the benzofuran scaffold has been a common strategy to enhance biological activity. Halogens can alter the electronic and lipophilic properties of a molecule, which can, in turn, affect its interaction with biological targets.

Studies have shown that brominated derivatives of benzofurans tend to exhibit higher cytotoxic potential compared to their chlorinated counterparts. This increased activity is attributed to differences in electronegativity, atomic radii, and the resulting polarity of the molecules nih.gov. For instance, a study comparing a chlorinated benzofuran derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, with a brominated analogue, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, revealed that the brominated compound demonstrated stronger anticancer potential across several cancer cell lines nih.gov. The position of the halogen is also a critical determinant of biological activity nih.gov. A bromine atom attached to the methyl group at the C-3 position of the benzofuran ring has been shown to impart remarkable cytotoxic activity against leukemia cells nih.gov.

In terms of antimicrobial activity, halogenation has also been shown to be beneficial. Some halogen derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and certain Candida strains. The presence of two bromo substituents on both the C-5 position of the benzofuran ring and the C-4 position of the phenyl ring resulted in excellent antibacterial activity against all tested bacterial strains nih.gov.

Table 1: Cytotoxicity of Halogenated this compound Analogues (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| HepG2 (Liver) | 3.8 ± 0.5 | nih.gov | |

| SW620 (Colon) | 10.8 ± 0.9 | nih.gov | |

| Brominated 3-methylbenzofuran (B1293835) derivative | K562 (Leukemia) | 5 | nih.gov |

| HL60 (Leukemia) | 0.1 | nih.gov |

Table 2: Antimicrobial Activity of Halogenated this compound Analogues (MIC in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50 - 200 | |

| Candida albicans | 100 | ||

| Candida parapsilosis | 100 |

Role of Methyl and Acetyl Groups on Cytotoxicity

The presence and position of methyl and acetyl groups on the benzofuran scaffold can significantly influence its cytotoxic properties. SAR studies have indicated that the introduction of a methyl group at the C-3 position of the benzofuran ring can lead to a significant increase in antiproliferative activity against various cancer cell lines nih.gov.

Research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has provided insights into the interplay between different functional groups. For example, the compound methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its brominated counterpart have been shown to possess cytotoxic activity, with the acetyl group at the C-6 position being a key feature of these molecules nih.govnih.gov.

Table 3: Cytotoxicity of Methylated and Acetylated this compound Analogues (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| HepG2 (Liver) | 3.8 ± 0.5 | nih.gov |

Influence of Phenyl Ring Substitutions on Reactivity and Biological Activity

Studies have shown that electron-withdrawing groups in the para position of the phenyl ring tend to increase the potency of antimicrobial activity, while electron-donating groups can weaken it nih.gov. For instance, the presence of a bromo substituent at the C-4 position of the aryl ring has been associated with good inhibitory ability against S. aureus nih.gov. In the context of anticancer activity, substitutions on a terminal phenyl ring can also play a crucial role. For example, a para-methoxy group on the phenyl ring of a 3-methylbenzofuran derivative showed high antiproliferative activity.

Significance of Substitutions at C-2, C-3, C-5, and C-6 Positions of the Benzofuran Core

The positions of substituents on the benzofuran core itself are critical determinants of biological activity. SAR studies have highlighted the importance of specific substitutions at the C-2, C-3, C-5, and C-6 positions.

C-2 Position: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of benzofuran derivatives nih.gov.

C-3 Position: As mentioned earlier, a methyl group at the C-3 position can significantly enhance antiproliferative activity nih.gov. Functional groups at this position also play an important role in the antibacterial selectivity of these compounds.

C-5 Position: The introduction of a bromo substituent at the C-5 position has been linked to excellent antibacterial activity nih.gov.

C-6 Position: Substitutions at the C-6 position have been found to greatly impact antibacterial activity. For example, compounds bearing a hydroxyl group at C-6 have demonstrated excellent antibacterial activities against a range of bacterial strains nih.gov.

Stereochemical Considerations and Activity Modulation

While not extensively studied specifically for this compound analogues, stereochemistry is a critical factor in the biological activity of many chiral molecules. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

For related heterocyclic compounds, it has been shown that different stereoisomers can exhibit vastly different biological activities. This is often due to the specific spatial orientation required for optimal binding to a target protein. It is plausible that for chiral analogues of this compound, one enantiomer or diastereomer may exhibit significantly higher potency than others. Future research focusing on the synthesis and biological evaluation of individual stereoisomers of this compound derivatives is warranted to fully elucidate the role of stereochemistry in their activity modulation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For benzofuran derivatives, QSAR studies have been employed to understand the structural requirements for their cytotoxic and antiprotozoal activities. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with biological data.

One QSAR study on benzofuran and indole (B1671886) derivatives aimed at predicting their anticancer activity used a multiple linear regression (MLR) method. The developed model was found to have good predictive power, suggesting that such models can be valuable tools for designing new active compounds nih.gov. Another study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors to develop a QSAR model for their antiprotozoal activities physchemres.org. The success of these models often depends on the selection of appropriate descriptors that can accurately represent the molecular features responsible for the observed biological activity. These methodologies can be effectively applied to this compound derivatives to guide the synthesis of new analogues with improved efficacy.

Reactivity and Mechanistic Studies Involving 5 Methyl 3 Phenylbenzofuran

Reaction Mechanisms of Synthetic Pathways

The synthesis and transformation of 5-Methyl-3-phenylbenzofuran and its precursors involve several intricate reaction mechanisms, including sophisticated catalytic cycles and radical-mediated processes.

Nickel-catalyzed reactions have emerged as a versatile and efficient method for the synthesis of benzofuran (B130515) derivatives, including this compound. nih.govthieme.de These methods are valued for utilizing affordable and environmentally more compatible metal catalysts with readily available starting materials. thieme.de

One prominent approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comthieme-connect.com In a specific synthesis of this compound, the reaction proceeds with a nickel catalyst, a ligand such as 2,2′-bipyridine, and a reducing agent like zinc powder. thieme-connect.comthieme-connect.com The proposed mechanism for this type of reaction begins with the reduction of a Ni(II) species to a more reactive Ni(0) species. This is followed by the oxidative addition of the aryl halide to the Ni(0) complex. The subsequent intramolecular nucleophilic addition to the ketone group and subsequent demetallization and dehydration steps afford the final benzofuran product. thieme-connect.com

Another effective strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. nih.gov This method utilizes molecular oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors. nih.gov The reaction, catalyzed by Ni(acac)₂, successfully converts various ortho-alkenyl phenols into their corresponding 3-arylbenzofuran derivatives in good to excellent yields. For instance, the reaction of 2-(1-phenylvinyl)-4-methylphenol in the presence of a nickel catalyst under an oxygen atmosphere yields this compound.

| Product | Starting Material | Catalyst System | Yield |

|---|---|---|---|

| This compound | 2-(2-Iodo-4-methylphenoxy)-1-phenylethanone | Ni(dppp)₂Cl₂, 2,2′-bipyridine, Zn | 55% |

| 3-Phenylbenzofuran | 2-(2-Iodophenoxy)-1-phenylethanone | Ni(dppp)₂Cl₂, 2,2′-bipyridine, Zn | 83% |

| 5-Chloro-3-phenylbenzofuran | 2-(4-Chloro-2-iodophenoxy)-1-phenylethanone | Ni(dppp)₂Cl₂, 2,2′-bipyridine, Zn | 48% |

| 5-(tert-Butyl)-3-phenylbenzofuran | 2-(4-tert-Butyl-2-iodophenoxy)-1-phenylethanone | Ni(dppp)₂Cl₂, 2,2′-bipyridine, Zn | 46% |

Recent studies have developed a transition-metal-free protocol for the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to produce 2-hydroxybenzophenones. beilstein-journals.orgresearchgate.netresearchgate.net In these studies, this compound-2(3H)-one served as a key model substrate. beilstein-journals.orgresearchgate.net The reaction mechanism was confirmed to proceed through a radical pathway. beilstein-journals.org

Evidence for the radical mechanism was established through control experiments involving radical quenchers. When the reaction of this compound-2(3H)-one was conducted in the presence of TEMPO, a known radical scavenger, the reaction was significantly inhibited, resulting in a very poor yield of the corresponding 2-hydroxybenzophenone product. beilstein-journals.org This outcome strongly supports the involvement of radical intermediates in the reaction cascade. beilstein-journals.org The proposed mechanism involves the formation of an enolate from the benzofuranone, which then interacts with a hydroperoxide to generate radical species that propagate the reaction, ultimately leading to the release of carbon dioxide and the formation of the final product. beilstein-journals.orgresearchgate.net

The decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones is critically dependent on the presence of hydroperoxides. beilstein-journals.orgresearchgate.net It has been demonstrated that these hydroperoxides are generated in-situ from the solvent, particularly when using ethers like tetrahydrofuran (THF) under atmospheric oxygen. beilstein-journals.org

The pivotal role of these hydroperoxides was confirmed through several experiments. NMR studies have directly observed the formation of hydroperoxides in the reaction mixture. beilstein-journals.orgresearchgate.netresearchgate.net Furthermore, when the reaction was performed using freshly distilled and degassed THF under an inert atmosphere (argon), the reaction did not proceed, confirming that dissolved and atmospheric oxygen are necessary for the formation of the reactive hydroperoxide species from the solvent. beilstein-journals.org The mechanism involves the reaction of the benzofuranone substrate with the in-situ generated hydroperoxide, which initiates the radical cascade leading to decarbonylation and oxidation. beilstein-journals.orgresearchgate.net The steric bulk of the hydroperoxide can also influence the reaction's success; for instance, bulky substituents on the benzofuranone ring can hinder the approach of the THF hydroperoxide, leading to poor yields. beilstein-journals.org

Photoreactivity and Electron Transfer Processes

The extended π-system of the benzofuran core makes compounds like this compound susceptible to photochemical reactions, often initiated by electron transfer processes that lead to the formation of reactive radical ions.

Benzofuran derivatives can undergo photosensitized reactions, typically involving a single electron transfer (SET) from the electron-rich benzofuran ring to a photoexcited sensitizer. researchgate.net This process results in the formation of a benzofuran radical cation. nih.gov The efficiency of this process depends on the oxidation potential of the benzofuran derivative; electron-donating substituents, such as the methyl group in this compound, are expected to lower this potential and facilitate radical cation formation. princeton.edu

Common photosensitizers used in these reactions include compounds like 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate, which can be excited by UV or visible light. researchgate.net Upon excitation, the sensitizer becomes a potent oxidant capable of accepting an electron from the benzofuran molecule, generating the radical cation and the reduced sensitizer. This radical cation is a highly reactive intermediate that can undergo various subsequent reactions. researchgate.netprinceton.edu

Once formed, the radical cation of an aromatic compound like this compound has several potential decay pathways, with deprotonation and carbon-carbon bond cleavage being two of the most significant. princeton.educmu.edu

Deprotonation: The acidity of a radical cation is dramatically increased compared to its neutral parent molecule. princeton.edu This makes deprotonation a major and often very fast reaction pathway. For the this compound radical cation, deprotonation would likely occur at the methyl group, which is benzylic to the aromatic system. This process would yield a neutral benzylic radical, a highly reactive species that can participate in further reactions such as dimerization or oxidation. princeton.edu

Carbon-Carbon Bond Cleavage: The cleavage of a C-C bond, particularly a β-bond to the aromatic ring, is another characteristic reaction of aromatic radical cations. cmu.edu In complex benzofuran derivatives, side chains attached to the aromatic core can undergo fragmentation. cmu.eduresearchgate.net The efficiency of C-C bond cleavage is influenced by factors such as the stability of the resulting carbocation and radical fragments. While the core structure of this compound is relatively stable, substituted derivatives could be designed to undergo specific C-C bond cleavage reactions upon one-electron oxidation. cmu.edu

Computational Insights into the Reactivity of this compound Remain Largely Unexplored

Computational chemistry, through methods like Density Functional Theory (DFT), provides a powerful lens to understand the reactivity of molecules. Such studies typically involve the calculation of various parameters that offer a quantitative and qualitative picture of where and how a molecule is likely to react. Key insights are often derived from:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals on the molecular structure highlights the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the Fukui function are calculated to provide a more nuanced understanding of the molecule's stability and reactivity at specific atomic sites.

In the broader context of substituted benzofurans, computational studies have been applied to understand reaction mechanisms, predict antioxidant activity, and rationalize observed regioselectivity in various chemical transformations. For instance, research on related phenylbenzofuran structures has utilized DFT to investigate mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), which are crucial in antioxidant processes. These studies often generate detailed data on bond dissociation enthalpies, reaction enthalpies, and energy barriers for different reaction pathways.

However, for the specific molecule of this compound, a detailed computational analysis providing data tables of its electronic properties and reactivity descriptors is not present in the reviewed literature. The synthesis of this compound has been described in various contexts, including nickel-catalyzed intramolecular additions and cyclodehydration reactions. Additionally, photosensitized electron transfer reactions of its dihydro-analogue, 5-methyl-3-phenyl-2,3-dihydrobenzofuran, have been investigated, hinting at the complex photochemical behavior of this structural framework.

Future Research Directions and Therapeutic Potential of 5 Methyl 3 Phenylbenzofuran

Development of More Potent and Selective Analogues Based on 5-Methyl-3-phenylbenzofuran Scaffold

The core structure of this compound offers significant opportunities for chemical modification to enhance potency and selectivity towards specific biological targets. Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the design of new analogues. nih.govnih.gov Key areas for modification include:

Substitution on the Phenyl Ring at Position 3: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) on this phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins. nih.govmdpi.com The position of these substituents is also critical, as demonstrated in other benzofuran (B130515) series where para-substitution has been shown to be beneficial for cytotoxic properties. nih.gov

Modification of the Methyl Group at Position 5: Replacing or functionalizing the methyl group can modulate the compound's lipophilicity and metabolic stability. This position could be a site for introducing larger alkyl groups, halogens, or functional groups that can form specific interactions, such as hydrogen bonds, with biological targets.

Introduction of Functional Groups at Other Positions: The benzofuran nucleus has several other positions amenable to substitution. For instance, modifications at the C-2 position have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. pharmatutor.org Introducing ester or heterocyclic rings at this position could be a promising strategy.

The goal of these synthetic efforts will be to create a library of compounds with diverse chemical features. High-throughput screening of these analogues against various biological targets will be essential to identify lead compounds with superior potency and selectivity.

Exploration of Novel Biological Targets and Therapeutic Applications for Benzofuran Derivatives

While benzofuran derivatives are known to exhibit a broad spectrum of biological activities, the full therapeutic potential of the this compound scaffold remains largely untapped. nih.govrsc.orgnih.gov Future research should aim to identify and validate novel biological targets for this class of compounds.

Some promising areas of investigation include:

Anticancer Therapies: Benzofurans have shown significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, protein kinases (such as VEGFR-2), and enzymes like lysine-specific demethylase 1 (LSD1). mdpi.comnih.govtandfonline.comnih.govresearchgate.net Screening this compound derivatives against a panel of cancer cell lines and specific molecular targets could uncover new anticancer agents. nih.govnih.govmdpi.comox.ac.uk

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. rsc.orgcuestionesdefisioterapia.com The benzofuran core is a known pharmacophore for designing antimicrobial agents. nih.govrsc.orgcuestionesdefisioterapia.com Derivatives of this compound should be evaluated for their activity against a wide range of bacteria and fungi, including resistant strains.

Neurodegenerative Diseases: Some benzofuran derivatives have shown potential in the context of neurodegenerative conditions like Alzheimer's disease. tandfonline.com Investigating the ability of this compound analogues to modulate targets relevant to these diseases, such as cholinesterases or protein aggregation pathways, could open up new therapeutic avenues.

Anti-inflammatory Agents: The anti-inflammatory properties of benzofurans are well-documented. nih.govrsc.orgnih.gov Future studies could explore the potential of this compound derivatives as inhibitors of key inflammatory mediators, such as cyclooxygenases or cytokines.

The exploration of these and other therapeutic areas will require a multidisciplinary approach, combining chemical synthesis, biological screening, and mechanistic studies to fully elucidate the pharmacological profile of this compound class.

Advanced Computational Modeling for Rational Drug Design and Optimization of this compound Derivatives

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. mdpi.com For this compound derivatives, computational modeling can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as CoMFA and CoMSIA, can be employed to build predictive models that correlate the chemical structures of benzofuran derivatives with their biological activities. researchgate.net These models can provide insights into the key structural features required for potency and can guide the design of new, more active compounds.

Molecular Docking: Docking simulations can be used to predict the binding modes of this compound analogues within the active sites of their biological targets. nih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific target. The resulting pharmacophore models can be used to screen virtual libraries of compounds to identify novel benzofuran-based hits.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. researchgate.net This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic or toxicity profiles, thereby streamlining the drug development process.

By integrating these computational approaches into the drug discovery workflow, researchers can accelerate the identification and optimization of promising this compound-based drug candidates. researchgate.net

Preclinical and Clinical Development Prospects for Benzofuran-Based Therapeutics

Promising lead compounds identified through the aforementioned research efforts will need to undergo rigorous preclinical and clinical development to assess their therapeutic potential.

Preclinical Development: This stage involves in-depth in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the selected candidates. nih.gov This includes testing in animal models of disease to demonstrate proof-of-concept and to determine the optimal dosing regimen. Toxicology studies are also conducted to identify any potential adverse effects.

Clinical Development: Compounds that successfully navigate preclinical testing can proceed to clinical trials in humans. This is a phased process that begins with small-scale studies to assess safety in healthy volunteers (Phase I), followed by larger studies to evaluate efficacy in patients (Phase II and III).

Although the path to regulatory approval is long and challenging, the therapeutic versatility of the benzofuran scaffold provides a strong foundation for the development of new medicines. nih.govnih.govrsc.orgnih.gov Several benzofuran-containing drugs, such as Amiodarone and Bufuralol, are already in clinical use, demonstrating the viability of this chemical class for drug development. researchgate.netmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H12O | thieme-connect.com |

| Molecular Weight | 208.26 g/mol | thieme-connect.com |

| Appearance | Pale yellow oil | researchgate.net |

| 1H NMR (500 MHz, CDCl3) | δ = 7.66 (s, 1 H), 7.58–7.57 (m, 3 H), 7.42–7.37 (m, 3 H), 7.30 (t, J = 7.0 Hz, 1 H), 7.09 (d, J = 8.0 Hz, 1 H), 2.41 (s, 3 H) | thieme-connect.com |

| 13C NMR (125 MHz, CDCl3) | δ = 154.2, 141.4, 132.4, 132.2, 128.8, 127.4, 127.3, 126.5, 125.7, 122.0, 120.1, 111.2, 21.4 | thieme-connect.com |

Table 2: Biological Activities of Benzofuran Derivatives

| Biological Activity | Key Findings | References |

| Anticancer | Benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition. | nih.govmdpi.comtandfonline.comresearchgate.net |

| Antimicrobial | The benzofuran scaffold is a privileged structure for the design of new antibacterial and antifungal agents. | nih.govrsc.orgcuestionesdefisioterapia.com |

| Anti-inflammatory | Benzofuran derivatives have demonstrated significant anti-inflammatory properties. | nih.govrsc.orgnih.gov |

| Neuroprotective | Certain benzofuran derivatives have shown potential for the treatment of neurodegenerative diseases. | tandfonline.com |

Q & A

Q. How to design a study probing the reactivity of this compound under catalytic conditions?

- Framework :

- Catalyst Screening : Test Pd/C, CuI, and FeCl₃ for cross-coupling reactions at C3.

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and optimize turnover frequency (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.